2,3-Dimethylbenz[a]anthracene
CAS No.: 1348514-35-1
Cat. No.: VC21156552
Molecular Formula: C20H16
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1348514-35-1 |
|---|---|
| Molecular Formula | C20H16 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | 2,3-dimethylbenzo[a]anthracene |
| Standard InChI | InChI=1S/C20H16/c1-13-9-17-7-8-18-11-15-5-3-4-6-16(15)12-20(18)19(17)10-14(13)2/h3-12H,1-2H3 |
| Standard InChI Key | WXLZYSRLOMZSHG-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C=C3C=C2 |
| Canonical SMILES | CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C=C3C=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
2,3-Dimethylbenz[a]anthracene possesses the molecular formula C20H16, corresponding to a molecular weight of 256.34104 g/mol . Structurally, it consists of a benz[a]anthracene framework, which comprises four fused benzene rings arranged in a specific pattern, with methyl groups (CH3) attached at the 2 and 3 positions. This compound is uniquely identified by the Chemical Abstracts Service (CAS) registry number 1348514-35-1 .
The specific positioning of methyl groups on the aromatic structure significantly influences the compound's physical, chemical, and biological properties. This positional specificity distinguishes 2,3-Dimethylbenz[a]anthracene from other dimethylated isomers such as 3,9-Dimethylbenz[a]anthracene and 7,12-Dimethylbenz[a]anthracene, which have different methyl group arrangements on the same basic structure.
Physical and Chemical Characteristics
Like other PAHs, 2,3-Dimethylbenz[a]anthracene is expected to exist as a crystalline solid under standard conditions, exhibiting limited water solubility but greater solubility in organic solvents such as benzene, toluene, and chloroform. These solubility characteristics significantly influence its environmental fate and bioavailability in biological systems.
Comparative Analysis of Dimethylbenz[a]anthracene Isomers
Table 1 presents a comparative analysis of chemical and physical properties across different dimethylbenz[a]anthracene isomers based on available data:
| Property | 2,3-Dimethylbenz[a]anthracene | 3,9-Dimethylbenz[a]anthracene | 7,12-Dimethylbenz[a]anthracene |
|---|---|---|---|
| Molecular Formula | C20H16 | C20H16 | C20H16 |
| Molecular Weight | 256.34104 g/mol | 256.3410 g/mol | 256.3410 g/mol |
| CAS Number | 1348514-35-1 | 316-51-8 | Not specified in search results |
| Physical State | Presumed crystalline solid | Crystalline solid | Crystalline solid |
| Carcinogenicity | Probable carcinogen | Not specified in search results | Potent carcinogen |
| Primary Research Applications | Limited studies available | Limited information in search results | Mammary carcinogenesis model, neuroendocrine disruption studies |
The structural variations between these isomers, specifically the positions of the methyl groups, create important differences in their biological activities. For example, in 7,12-Dimethylbenz[a]anthracene, the methyl groups at positions 7 and 12 create a bay region structure that has been associated with enhanced carcinogenic potency through specific metabolic activation pathways .
| Thermodynamic Parameter | Value | Units | Method | Reference |
|---|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°, solid) | 76.0 ± 3.0 | kJ/mol | Combustion calorimetry | Karnes, Kybett, et al., 1965 |
| Standard Enthalpy of Formation (ΔfH°, solid) | 76.1 ± 2.8 | kJ/mol | Combustion calorimetry | Frisch, Barker, et al., 1963 |
| Standard Enthalpy of Combustion (ΔcH°, solid) | -10233.0 ± 2.0 | kJ/mol | Combustion calorimetry | Frisch, Barker, et al., 1963 |
These thermochemical parameters provide valuable information regarding molecular stability and reactivity, which influence the compound's environmental persistence and potential for physical or chemical transformations under various conditions. Similar studies focused specifically on 2,3-Dimethylbenz[a]anthracene would contribute significantly to understanding its environmental behavior and chemical reactivity.
Synthesis and Environmental Occurrence
Environmental Sources and Occurrence
Polycyclic aromatic hydrocarbons, including potentially 2,3-Dimethylbenz[a]anthracene, commonly originate from:
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Incomplete combustion processes involving fossil fuels, biomass, and other organic materials
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Industrial operations such as coke production, petroleum refining, and coal gasification
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Vehicular emissions, particularly from diesel engines
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Tobacco smoke and charbroiled foods
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Natural processes including forest fires and volcanic activities
The environmental distribution, persistence, and potential for human exposure to 2,3-Dimethylbenz[a]anthracene would be influenced by its physical and chemical properties, including volatility, water solubility, and stability under environmental conditions.
Biological Activities and Toxicological Effects
Insights from Studies on Related Compounds
Research on 7,12-Dimethylbenz[a]anthracene (DMBA) has established its effectiveness as a potent mammary carcinogen, capable of inducing tumors through a single administration in susceptible animal models . This carcinogenic activity appears dependent on ovarian hormones, as evidenced by the observation that ovariectomy suppresses susceptibility to DMBA-induced tumors .
Detailed molecular analyses have revealed that both syn- and anti-diastereomers of 7,12-Dimethylbenz[a]anthracene-3,4-diol-1,2-epoxide function as active tumor initiators in mouse skin, with dose-dependent tumor development . Genetic analysis of tumors induced by these compounds demonstrated that the vast majority (94-100%) exhibited a specific CAA to CTA mutation at codon 61 of the H-ras gene . This finding provides important insights into the molecular mechanisms through which these compounds exert their carcinogenic effects.
Interestingly, research has also demonstrated potential protective interventions against PAH-induced carcinogenesis. A study investigating the effects of taurine on DMBA-induced breast carcinogenesis in rats found that taurine administration significantly reduced the cancer incidence from 80% to 40% . This suggests possibilities for mitigating the carcinogenic effects of these compounds through specific biochemical interventions.
Neuroendocrine and Systemic Effects
Beyond direct carcinogenic activity, DMBA has been shown to produce significant neuroendocrine disruptions that may contribute to its tumor-promoting properties. Studies have demonstrated that DMBA can cross the blood-brain barrier and induce cytochrome P450 expression in endothelial cells of blood-brain interfaces . Furthermore, DMBA has been detected in various brain regions including the hypothalamus, pituitary gland, pineal gland, and frontal cortex .
These central nervous system effects translate into significant hormonal disruptions, including:
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Inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) surges during the estrous cycle
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Stimulation of prolactin and estradiol secretion during proestrus
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Disruption of the hypothalamo-pituitary-gonadal (HPG) and hypothalamo-pituitary-adrenal (HPA) axes
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Marked inhibition of melatonin secretion from the pineal gland
Notably, these neuroendocrine disruptions occur during the latency period preceding tumor development, suggesting they may play mechanistic roles in the carcinogenic process rather than simply representing secondary effects of tumor growth .
Research Applications
Models for Carcinogenesis
Dimethylbenz[a]anthracene compounds have proven valuable as experimental tools for investigating mechanisms of chemical carcinogenesis. While 7,12-Dimethylbenz[a]anthracene has been extensively utilized as a model carcinogen, particularly for mammary tumor induction in female rats , the potential research applications of 2,3-Dimethylbenz[a]anthracene remain to be fully explored.
The classification of 2,3-Dimethylbenz[a]anthracene as a probable carcinogen suggests its potential utility in comparative studies examining how minor structural variations among PAHs influence carcinogenic potency and mechanisms of action. Such structure-activity relationship studies could provide valuable insights into the molecular determinants of carcinogenicity within this chemical class.
Directions for Future Research
Table 3 outlines potential research directions that would enhance understanding of 2,3-Dimethylbenz[a]anthracene:
| Research Domain | Specific Research Questions | Methodological Approaches | Potential Significance |
|---|---|---|---|
| Comparative Carcinogenicity | How does the carcinogenic potency of 2,3-Dimethylbenz[a]anthracene compare with other dimethylbenz[a]anthracene isomers? | In vivo carcinogenicity bioassays, initiation-promotion protocols | Understanding structure-activity relationships in PAH carcinogenesis |
| Metabolic Activation | What are the primary metabolic pathways and reactive intermediates for 2,3-Dimethylbenz[a]anthracene? | In vitro metabolism studies with liver microsomes, metabolite identification using LC-MS/MS | Elucidation of bioactivation mechanisms relevant to toxicity assessment |
| DNA Adduct Formation | What specific DNA adducts does 2,3-Dimethylbenz[a]anthracene form, and at what sites? | 32P-postlabeling techniques, mass spectrometry, sequencing of adducted DNA | Understanding the molecular initiating events in carcinogenesis |
| Neuroendocrine Effects | Does 2,3-Dimethylbenz[a]anthracene disrupt hormonal systems similar to 7,12-Dimethylbenz[a]anthracene? | Hormonal assays, neurotransmitter measurements, gene expression studies | Determining potential for endocrine disruption beyond direct carcinogenicity |
| Environmental Monitoring | What are the levels of 2,3-Dimethylbenz[a]anthracene in environmental samples and human tissues? | Analytical method development, environmental sampling, biomonitoring | Risk assessment and exposure characterization |
| Protective Interventions | Can compounds such as taurine protect against 2,3-Dimethylbenz[a]anthracene carcinogenicity? | Intervention studies in animal models, molecular and cellular mechanistic studies | Development of chemopreventive strategies |
Such research initiatives would significantly enhance understanding of the specific properties and activities of 2,3-Dimethylbenz[a]anthracene, providing valuable information for risk assessment and potentially identifying novel insights into mechanisms of chemical carcinogenesis.
Analytical Methods for Detection and Quantification
Sample Preparation Considerations
Effective analysis of 2,3-Dimethylbenz[a]anthracene requires careful sample preparation procedures to ensure accurate results. Common extraction techniques include:
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Soxhlet extraction for solid environmental samples
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Liquid-liquid extraction for aqueous samples
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Accelerated solvent extraction or pressurized liquid extraction for enhanced efficiency
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Solid-phase extraction for sample concentration and clean-up
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Supercritical fluid extraction as an environmentally friendly alternative
Following extraction, additional clean-up procedures may be necessary to remove matrix interferences, potentially including column chromatography, solid-phase extraction cartridges, or size-exclusion chromatography.
Emerging Analytical Approaches
Recent advances in analytical technology have expanded the methodological options for PAH analysis, potentially applicable to 2,3-Dimethylbenz[a]anthracene:
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Comprehensive two-dimensional gas chromatography (GC×GC) for enhanced separation of complex PAH mixtures
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Time-of-flight mass spectrometry for improved sensitivity and specificity
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Immunoassay techniques for rapid screening applications
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Portable spectroscopic methods for field monitoring
Development and validation of analytical methods specifically optimized for 2,3-Dimethylbenz[a]anthracene would facilitate more extensive research on this compound and enable better assessment of environmental and human exposure.
| Safety Domain | Specific Recommendations | Implementation Considerations |
|---|---|---|
| Personal Protective Equipment | Chemical-resistant gloves (nitrile or heavy-duty latex), laboratory coat, safety goggles, respiratory protection when necessary | Gloves should be regularly changed to prevent permeation; respiratory protection may require fit testing |
| Engineering Controls | Chemical fume hood with appropriate face velocity, closed material transfer systems where feasible, local exhaust ventilation | Regular verification of hood performance; design of work processes to minimize direct handling |
| Storage Requirements | Tightly closed containers in cool, dry location away from oxidizers and sources of ignition | Appropriate labeling with hazard information; inventory control systems |
| Waste Management | Collection in properly labeled containers, disposal as hazardous waste according to local regulations | Staff training on waste handling procedures; documentation of disposal |
| Decontamination Procedures | Immediate cleanup of spills using appropriate absorbents, decontamination of work surfaces | Availability of spill kits; verification of complete decontamination |
| Exposure Monitoring | Regular workplace monitoring in relevant settings, possibly including personal sampling | Establishment of action levels; medical surveillance for regularly exposed personnel |
Implementation of these safety measures would help protect researchers, workers, and the environment from potential harmful effects associated with 2,3-Dimethylbenz[a]anthracene exposure.
Environmental Considerations
Environmental management of 2,3-Dimethylbenz[a]anthracene would involve considerations similar to those for other carcinogenic PAHs, including:
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Monitoring of emissions from industrial sources
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Implementation of appropriate air pollution control technologies
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Proper management of contaminated soils and sediments
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Development of remediation strategies for contaminated sites
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Assessment of environmental fate and transport to understand potential exposure pathways
These environmental management strategies would be guided by the compound's physical and chemical properties, including its environmental persistence, partitioning behavior, and potential for bioaccumulation.
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